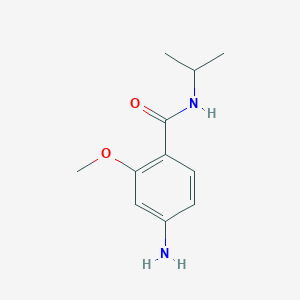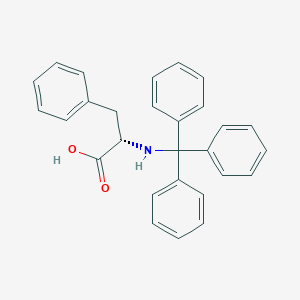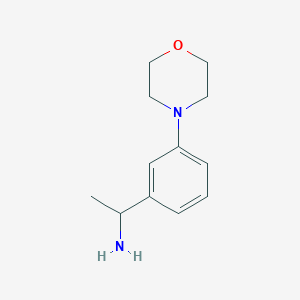![molecular formula C16H15FO3S B3139162 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 477334-53-5](/img/structure/B3139162.png)
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, also known as 4'-fluorococaine, is a synthetic compound that belongs to the class of psychoactive drugs. It is structurally similar to cocaine and has been reported to have similar effects on the central nervous system. The compound has gained attention in recent years due to its potential as a research tool in the study of cocaine addiction and related disorders.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is similar to that of cocaine. The compound acts as a dopamine reuptake inhibitor, preventing the reabsorption of dopamine into presynaptic neurons and leading to increased dopamine levels in the synaptic cleft. This results in increased activation of dopamine receptors and the characteristic stimulant effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone are similar to those of cocaine. The compound produces a range of effects on the central nervous system, including increased alertness, euphoria, and increased heart rate and blood pressure. These effects are mediated by the compound's action on dopamine receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone in laboratory experiments include its structural similarity to cocaine and its ability to produce similar effects on the central nervous system. This makes it a valuable tool for studying the mechanisms of cocaine addiction and related disorders. However, the compound's psychoactive effects may limit its use in certain types of experiments, and caution should be exercised when handling and administering the compound.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone. One area of interest is the development of new treatments for cocaine addiction and related disorders. The compound's ability to produce similar effects to cocaine may make it a valuable tool in this area. Another potential application is the study of the mechanisms of other addictive substances and the development of new treatments for these conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential as a research tool in other areas of neuroscience.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone has been used in a variety of scientific research applications, particularly in the study of cocaine addiction and related disorders. The compound has been shown to have similar effects on the central nervous system as cocaine, including dopamine reuptake inhibition and locomotor stimulation. This makes it a valuable tool for studying the mechanisms of cocaine addiction and developing new treatments for this condition.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3S/c1-12-2-8-15(9-3-12)21(19,20)11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZHMVKRGDDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189821 | |
| Record name | 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone | |
CAS RN |
477334-53-5 | |
| Record name | 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROPHENYL)-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3139079.png)










![3-[4-(4-Nitrophenyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B3139139.png)
![3-(1,3-Benzodioxol-5-ylamino)-1-[1,1'-biphenyl]-4-yl-1-propanone](/img/structure/B3139144.png)
